N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide, also known as N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide:
Nonlinear Optical (NLO) Materials
This compound exhibits significant nonlinear optical properties, making it a promising candidate for applications in photonics and optoelectronics. Its high molecular polarizability and chemical stability contribute to its effectiveness in optical computing, optical data storage, optical limiting, up-conversion lasing, two-photon microscopy, and optical switching . The compound’s ability to exhibit large third-order nonlinear optical susceptibility under both pulsed and continuous wave regimes is particularly noteworthy.
Photoinitiators for Polymerization
The compound can act as a photoinitiator in the polymerization process, especially in the near UV and visible range. When incorporated into a polymeric matrix, it forms radicals upon UV irradiation, initiating radical chain polymerization . This property is useful in the development of advanced polymeric materials with specific mechanical and chemical properties.
Antimicrobial Agents
Research indicates that derivatives of this compound have potential antimicrobial properties. These derivatives can be effective against a range of bacterial and fungal species, making them valuable in the development of new antimicrobial agents . The compound’s structure allows for modifications that can enhance its efficacy against resistant microbial strains.
Anticancer Agents
The compound and its derivatives have shown promise as anticancer agents. They have been evaluated for their activity against various cancer cell lines, including breast adenocarcinoma. The compound’s ability to inhibit cancer cell proliferation and induce apoptosis makes it a potential candidate for cancer therapy . Molecular docking studies have further supported its potential as a lead compound for rational drug design.
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-18-5-4-6-19(15-18)16-23(27)24-17-22(26-11-13-28-14-12-26)20-7-9-21(10-8-20)25(2)3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNFBYTFXUSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide |
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